![molecular formula C20H18N4O4S2 B2941081 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-77-6](/img/no-structure.png)
1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
The compound “1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . The molecule also contains a sulfonamide group, which is known for its various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can also be determined by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and substitution reactions . The reactions are usually carried out under controlled conditions to ensure the formation of the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as sulfathiazole, have been found to have antimicrobial properties . They can be used in the treatment of bacterial infections .
Antiretroviral Activity
Some thiazole derivatives, like ritonavir, are used as antiretroviral drugs . They can inhibit the replication of retroviruses, including HIV .
Antifungal Activity
Thiazole derivatives like abafungin have antifungal properties . They can be used to treat fungal infections .
Anticancer Activity
Thiazole derivatives, such as tiazofurin and dabrafenib, have been used in anticancer medicines . They can inhibit the growth of cancer cells .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They can inhibit the formation of amyloid plaques, which are associated with Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been found to have antihypertensive properties . They can be used in the treatment of high blood pressure .
Antioxidant Activity
Thiazole derivatives have been found to have antioxidant properties . They can neutralize harmful free radicals in the body .
Hepatoprotective Activity
Thiazole derivatives have been found to have hepatoprotective properties . They can protect the liver from damage caused by toxins or disease .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, such as enzymes, receptors, and biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The presence of a prenyl chain in some compounds makes them more lipophilic, which plays an important role in their antioxidant activity and could potentially influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(6-methylbenzo[d]thiazol-2-yl)aniline with 1,3-dimethyl-5-sulfonylurea in the presence of a suitable catalyst to form the intermediate. The intermediate is then subjected to cyclization with acetic anhydride to form the final product.", "Starting Materials": [ "4-(6-methylbenzo[d]thiazol-2-yl)aniline", "1,3-dimethyl-5-sulfonylurea", "Catalyst", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-(6-methylbenzo[d]thiazol-2-yl)aniline is reacted with 1,3-dimethyl-5-sulfonylurea in the presence of a suitable catalyst to form the intermediate.", "Step 2: The intermediate is then subjected to cyclization with acetic anhydride to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
874806-77-6 |
Product Name |
1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
Molecular Formula |
C20H18N4O4S2 |
Molecular Weight |
442.51 |
IUPAC Name |
1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-4-9-15-16(10-12)29-18(21-15)13-5-7-14(8-6-13)22-30(27,28)17-11-23(2)20(26)24(3)19(17)25/h4-11,22H,1-3H3 |
InChI Key |
BGZVLJYXUNNOKR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN(C(=O)N(C4=O)C)C |
solubility |
not available |
Origin of Product |
United States |
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